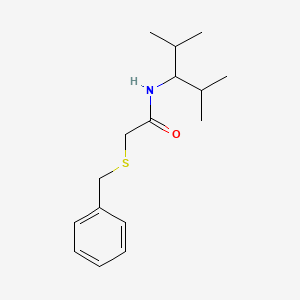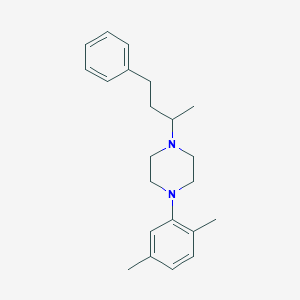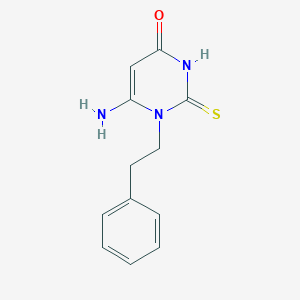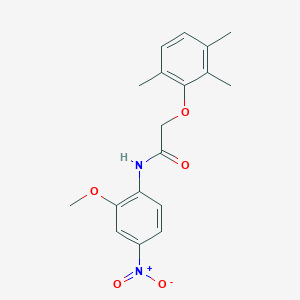![molecular formula C15H21N3O3 B5236268 4-[2-nitro-5-(1-piperidinyl)phenyl]morpholine](/img/structure/B5236268.png)
4-[2-nitro-5-(1-piperidinyl)phenyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-nitro-5-(1-piperidinyl)phenyl]morpholine is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known as N-(2-nitro-5-piperidinyl)-4-morpholine and is commonly used in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 4-[2-nitro-5-(1-piperidinyl)phenyl]morpholine involves its binding to the NMDA receptor. This binding results in the activation of the receptor and the subsequent influx of calcium ions into the neuron. This influx of calcium ions triggers a cascade of events that ultimately leads to changes in synaptic plasticity and long-term potentiation, which are important processes underlying learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on the NMDA receptor. This compound has been shown to enhance NMDA receptor function, which can lead to improvements in learning and memory. Additionally, this compound has been shown to have neuroprotective effects, which may be useful for treating neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of using 4-[2-nitro-5-(1-piperidinyl)phenyl]morpholine in lab experiments is its specificity for the NMDA receptor. This compound has a high affinity for this receptor, which allows for precise manipulation of its function. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Orientations Futures
There are many potential future directions for research on 4-[2-nitro-5-(1-piperidinyl)phenyl]morpholine. One area of interest is the development of new compounds that are more specific and less toxic than this compound. Additionally, researchers may investigate the potential therapeutic applications of this compound for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further studies may be conducted to better understand the mechanisms underlying the effects of this compound on learning and memory.
Méthodes De Synthèse
The synthesis of 4-[2-nitro-5-(1-piperidinyl)phenyl]morpholine involves the reaction of 2-nitro-5-chlorobenzene with morpholine in the presence of a base such as sodium hydroxide. The resulting compound is then purified through recrystallization.
Applications De Recherche Scientifique
4-[2-nitro-5-(1-piperidinyl)phenyl]morpholine has been widely used in scientific research as a tool to study the function of neurotransmitter receptors in the brain. This compound is particularly useful for studying the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in learning and memory.
Propriétés
IUPAC Name |
4-(2-nitro-5-piperidin-1-ylphenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c19-18(20)14-5-4-13(16-6-2-1-3-7-16)12-15(14)17-8-10-21-11-9-17/h4-5,12H,1-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNFYPPYBHQMAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-biphenylyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5236187.png)
![2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5236193.png)
![(2,6-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5236198.png)




![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B5236238.png)
![6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5236242.png)

![1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxamide](/img/structure/B5236252.png)
![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B5236256.png)

![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236270.png)